2,4-Dichlorobenzenesulfonamide
Overview
Description
2,4-Dichlorobenzenesulfonamide is an organic compound characterized by the presence of two chlorine atoms and a sulfonamide group attached to a benzene ring. This compound is of interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary targets of 2,4-Dichlorobenzenesulfonamide are various human cancer cells, such as cervical HeLa, acute promyelocytic leukemia HL-60, and gastric adenocarcinoma AGS . These targets play a crucial role in the proliferation and survival of cancer cells.
Mode of Action
This compound interacts with its targets by inhibiting cell cycle progression, inducing mitochondrial membrane depolarization, and activating caspase-8 and -9 . These interactions result in the arrest of the cell cycle in the subG0 phase, depolarization of the mitochondrial membrane, and activation of caspase-8 and -9 .
Biochemical Pathways
The compound affects the biochemical pathways related to cell cycle progression, mitochondrial function, and apoptosis . The downstream effects include the arrest of the cell cycle in the subG0 phase, depolarization of the mitochondrial membrane, and activation of caspase-8 and -9 .
Result of Action
The molecular and cellular effects of this compound’s action include significant anticancer effects on various human cancer cells . The compound strongly arrests the cell cycle in the subG0 phase, depolarizes the mitochondrial membrane, and activates caspase-8 and -9 . These effects lead to the inhibition of cancer cell proliferation and induction of apoptosis .
Biochemical Analysis
Biochemical Properties
2,4-Dichlorobenzenesulfonamide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various enzymes such as tyrosinase, α-glucosidase, and acetylcholinesterase . These interactions are primarily electrostatic and noncovalent, allowing this compound to inhibit these enzymes effectively. This inhibition is significant in therapeutic applications, particularly in the treatment of diseases where these enzymes play a critical role .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to exert notable anticancer effects on various human cancer cells, including cervical HeLa, acute promyelocytic leukemia HL-60, and gastric adenocarcinoma AGS . The compound influences cell function by arresting the cell cycle in the subG0 phase, depolarizing the mitochondrial membrane, and activating caspase-8 and -9 . These actions lead to apoptosis in cancer cells, making this compound a promising candidate for cancer therapy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific protein residues at the receptor binding site, inhibiting enzyme activity . This binding interaction is crucial for its role as an enzyme inhibitor. Additionally, this compound induces changes in gene expression, particularly those involved in apoptosis and cell cycle regulation . These molecular mechanisms underpin its therapeutic potential in treating various diseases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that this compound maintains its stability under specific conditions, allowing for prolonged therapeutic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects without notable toxicity . At higher doses, toxic and adverse effects have been observed, including potential damage to vital organs . These findings highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . These interactions influence metabolic flux and metabolite levels, impacting the compound’s overall efficacy and safety . Understanding these metabolic pathways is crucial for optimizing its therapeutic use .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in target tissues, influencing its therapeutic effects . Studies have shown that this compound is efficiently transported to cancer cells, where it exerts its anticancer effects .
Subcellular Localization
The subcellular localization of this compound is a critical factor in its activity and function. The compound is directed to specific cellular compartments, such as the mitochondria, where it induces apoptosis in cancer cells . This targeting is facilitated by post-translational modifications and specific targeting signals that direct this compound to its site of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with ammonia or an amine under controlled conditions to yield the sulfonamide derivative .
Industrial Production Methods
Industrial production of 2,4-Dichlorobenzenesulfonamide often employs similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the necessary reaction conditions, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. These reactions typically occur under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products include derivatives where the chlorine atoms are replaced by other functional groups.
Oxidation and Reduction: Products include various oxidized or reduced forms of the sulfonamide group.
Scientific Research Applications
2,4-Dichlorobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and intermediates.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzenesulfonyl Chloride: A precursor in the synthesis of 2,4-Dichlorobenzenesulfonamide.
2,4-Dichlorobenzenesulfonic Acid: Another related compound with different functional groups.
Uniqueness
This compound is unique due to its specific combination of chlorine atoms and a sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
2,4-dichlorobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOUHONFMXUKQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372070 | |
Record name | 2,4-dichlorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20532-15-4 | |
Record name | 2,4-Dichlorobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20532-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-dichlorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichlorobenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What biological activities have been reported for compounds containing the 2,4-Dichlorobenzenesulfonamide moiety?
A: Research indicates that incorporating this compound into chalcone derivatives leads to promising anticancer and antioxidant properties. For example, (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamides have shown notable anticancer effects against various human cancer cells, including cervical HeLa, acute promyelocytic leukemia HL-60, and gastric adenocarcinoma AGS. [] These compounds also exhibit antioxidant activity, with some derivatives effectively inhibiting DPPH and ABTS radicals. [] Additionally, several derivatives demonstrated potent inhibitory activity against neutrophil elastase. []
Q2: How does the structure of this compound derivatives influence their biological activity?
A: While the provided research doesn't delve into specific structure-activity relationships for all tested activities, it highlights that derivative 5, a (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide, exhibited the most potent anticancer activity against the AGS cell line. [] Further investigation revealed that this compound induced cell cycle arrest in the subG0 phase, depolarized the mitochondrial membrane, and activated caspase-8 and -9, suggesting a mechanism for its anticancer effects. [] This highlights how modifications to the basic this compound structure can significantly impact biological activity and warrant further exploration.
Q3: Beyond biological applications, what other research has been conducted on this compound derivatives?
A: Research has explored the tautomeric behavior and crystal structure of a this compound derivative derived from 2-amino-4-(2,5-dimethoxyphenyl)thiazole. [] Analysis revealed that this derivative exists predominantly in the imino form in its crystalline state. [] This study provides insights into the structural properties and potential intermolecular interactions of this compound derivatives.
Q4: Are there any studies on the salts of this compound derivatives?
A: Yes, the crystal structure of potassium N-bromo-2,4-dichlorobenzenesulfonamidate sesquihydrate has been reported. [] The study revealed details about the coordination environment of the potassium cation and the intermolecular interactions within the crystal lattice, providing valuable information about the solid-state properties of this class of compounds. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.